molecular formula C9H15NO B179795 8-Azaspiro[4.5]decan-1-one CAS No. 198133-82-3

8-Azaspiro[4.5]decan-1-one

Cat. No.: B179795
CAS No.: 198133-82-3
M. Wt: 153.22 g/mol
InChI Key: LSFCLYRZJPQJHA-UHFFFAOYSA-N
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Description

8-Azaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decan-1-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spirocyclic compound .

Industrial Production Methods: For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-Azaspiro[4.5]decan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound has been shown to modulate enzyme activity and receptor binding, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decan-1-one
  • 1-Oxa-8-azaspiro[4.5]decane

Comparison: 8-Azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-azaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFCLYRZJPQJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432163
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198133-82-3
Record name 8-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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